Gitoxigenin

Descripción

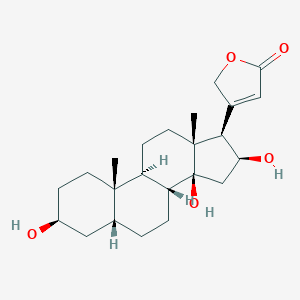

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-16(21)6-8-22(2)20(13-9-19(26)28-12-13)18(25)11-23(17,22)27/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16+,17-,18+,20+,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVAMXWLZJKTXFW-VQMOFDJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878642 | |

| Record name | Gitoxigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545-26-6 | |

| Record name | Gitoxigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gitoxigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gitoxigenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gitoxigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-β,14,16-β-trihydroxy-5-β,14-β-card-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GITOXIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G36K2H8SME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence, Biogenesis, and Chemical Derivatization of Gitoxigenin

Natural Occurrence and Botanical Distribution

Gitoxigenin is found in several plant species, most notably within the genera Digitalis and Nerium. Its presence is often in the form of glycosides, from which the aglycone can be liberated.

Isolation from Digitalis purpurea L.

Digitalis purpurea, commonly known as foxglove, is a primary source of this compound. up.ac.za The compound exists in the plant as a component of various cardiac glycosides. scispace.com The isolation of this compound from D. purpurea typically involves the hydrolysis of its corresponding glycoside, gitoxin (B194528). This process can be achieved through acid-catalyzed hydrolysis, which cleaves the sugar moieties from the aglycone core. For instance, gitoxin can be refluxed in a solution of hydrochloric acid and methanol (B129727) to yield this compound. Enzymatic methods have also been explored as a milder alternative to acid hydrolysis. Furthermore, gitorin, which is a monoglucoside of this compound, has also been isolated from Digitalis purpurea. nih.gov

Derivation from Oleandrin (B1683999) in Nerium oleander L.

This compound can also be derived from oleandrin, a potent cardiac glycoside found in Nerium oleander L. (oleander). researchgate.netnih.gov Oleandrin is a major secondary metabolite in this plant, and this compound is considered one of its steroid analogues. jelsciences.com The process to obtain this compound from oleandrin involves acid-catalyzed hydrolysis. researchgate.netnih.gov This method has been used to produce this compound as a substrate for further biotransformation studies. nih.govnih.gov While oleander is known for its toxicity due to the presence of various cardiac glycosides, including oleandrin and dithis compound (B1670572), it is also a source of these medically relevant compounds. researchgate.netmdpi.comallstudyjournal.comscielo.br

Presence in Other Plant Taxa

Beyond Digitalis and Nerium, this compound and its derivatives have been identified in other plant families. These include the Apocynaceae and Scrophulariaceae families. up.ac.zaallstudyjournal.com For example, Digitalis lanata (woolly foxglove) is another significant source, containing lanatoside (B1674450) B, a glycoside that yields this compound upon hydrolysis. scispace.com The presence of these compounds is not limited to a single species within a genus, as different Digitalis species are known to produce a variety of cardiac glycosides. researchgate.netresearchgate.net The distribution of these compounds can vary between different parts of the plant. jelsciences.com

Biosynthetic Precursors and Pathways of Cardenolide Aglycones

The biosynthesis of cardenolide aglycones like this compound is a complex process that begins with cholesterol. thieme-connect.com The steroid nucleus undergoes a series of enzymatic modifications to form the cardenolide structure. rsc.orgresearchgate.net A key precursor in this pathway is pregnenolone. researchgate.net The formation of the characteristic five-membered lactone ring at the C-17 position is a defining step in cardenolide biosynthesis. nih.gov

The pathway involves several key enzymatic reactions, including hydroxylations and the cleavage of the cholesterol side chain. thieme-connect.com For instance, the conversion of dithis compound to digoxigenin, a closely related cardenolide, involves a hydroxylation step. basicmedicalkey.com While the complete biosynthetic pathway is still under investigation, it is understood that glycosylation, the addition of sugar molecules, is a crucial step that often occurs after the formation of the aglycone. thieme-connect.comnih.gov These sugar attachments can significantly influence the biological activity of the final cardiac glycoside. nih.gov

Biotransformation Studies of this compound

Biotransformation offers a valuable tool for creating novel derivatives of this compound with potentially altered biological activities. This approach utilizes microorganisms or their enzymes to perform specific chemical modifications on the substrate molecule.

Microbial Biotransformation Methodologies

Microbial biotransformation has been successfully employed to modify this compound. nih.govnih.gov Various microorganisms, including fungi and bacteria, have been shown to catalyze a range of reactions on the this compound core. For example, the endophytic fungus Alternaria eureka 1E1BL1 has been used to biotransform this compound, leading to the production of new cardenolides. researchgate.netnih.govnih.gov The reactions observed include oxygenation, oxidation, and epimerization. nih.gov

Specific microbial strains can introduce hydroxyl groups at different positions on the steroid nucleus, a reaction that can be challenging to achieve through conventional chemical synthesis. For example, Fusarium ciliatum has been shown to hydroxylate dithis compound, a related cardenolide, to produce digoxigenin. basicmedicalkey.comscielo.br Actinobacteria, such as Streptomyces species, are also capable of cleaving glycosidic bonds, which can be useful in the production of the aglycone from its glycoside form. These microbial transformation methods provide a means to generate a library of this compound derivatives for further study. nih.govnih.gov

Structural Elucidation of Biotransformed Metabolites (e.g., 3-epi analogs, 3-oxo metabolites, 12β-monohydroxylated derivatives)

Plant Cell Culture Bioconversion

Plant cell culture is another effective method for the biotransformation of complex molecules like this compound, offering a controlled environment for producing novel derivatives. ebsco.comnih.gov

Suspension cultures of Daucus carota (carrot) have been shown to metabolize this compound. thieme-connect.comresearchgate.net A specific cell line, Ca68, which was previously known to hydroxylate dithis compound, was also capable of biotransforming this compound. thieme-connect.com The timing of substrate addition was found to influence the efficiency of the conversion, with the addition of this compound 72 hours after inoculation leading to a twofold increase in the bioconversion rate compared to addition at the start of the culture. thieme-connect.com The ability of plant cells in culture to perform specific biotransformations, such as hydroxylation, is a valuable tool for generating novel compounds. researchgate.net

The biotransformation of this compound by Daucus carota suspension cultures led to the identification of a previously unknown compound: 5β-hydroxythis compound. thieme-connect.comnih.gov The structure of this novel derivative was confirmed using physicochemical methods, including mass spectrometry and ¹³C-NMR spectroscopy. thieme-connect.com This specific 5β-hydroxylation reaction appears to be a characteristic metabolic pathway in Daucus carota cell cultures for cardenolides, as the same culture was also able to convert oleandrigenin to its corresponding 5β-hydroxy derivative. thieme-connect.com

Metabolism by Suspension Cultures (e.g., Daucus carota)

Chemical Synthesis and Semi-synthetic Modifications

While biotransformation offers an elegant route to novel this compound derivatives, chemical synthesis and semi-synthetic modifications remain crucial for accessing a wider range of analogs. These methods allow for precise, targeted alterations to the this compound molecule that may not be achievable through biological systems.

Semi-synthetic approaches often start with a readily available natural product, like this compound itself or a related steroid, and then employ chemical reactions to modify its structure. For instance, modifications to the sugar moiety of related cardiac glycosides have been a successful strategy for developing analogs with different biological activity profiles. nih.gov The synthesis of digitoxin (B75463) and its analogs has been achieved through palladium-catalyzed glycosylation of dithis compound, demonstrating a powerful method for creating specific glycosidic linkages. acs.org

Furthermore, chemoenzymatic strategies, which combine chemical reactions with enzymatic steps, are emerging as a powerful tool. For example, a chemoenzymatic approach has been developed for the synthesis of (+)-dithis compound and its diastereomers, showcasing the potential to create diverse steroidal compounds. biorxiv.org These synthetic and semi-synthetic methods are vital for structure-activity relationship (SAR) studies, where systematic modifications to a molecule help to identify the key structural features responsible for its biological effects. acs.org

Methodologies for Semi-synthesis from Precursors

The primary method for obtaining this compound is through the chemical or enzymatic hydrolysis of its naturally occurring glycoside precursors, which are more abundant.

Acid Hydrolysis of Gitoxin : The most common laboratory and industrial preparation of this compound involves the acid-catalyzed hydrolysis of gitoxin. Gitoxin is first isolated from the leaves of Digitalis species. The hydrolysis is typically carried out by heating gitoxin in a solution of a mineral acid, such as hydrochloric acid (HCl), in an alcohol like methanol or ethanol (B145695). This process cleaves the glycosidic bonds, releasing the this compound aglycone from its sugar moieties.

Hydrolysis of Oleandrin : this compound can also be produced from oleandrin, the main glycoside in Nerium oleander. An acid-catalyzed hydrolysis of oleandrin yields the substrate for this compound. mdpi.com

Synthesis from Steroid Precursors : While total synthesis is complex, semi-synthetic routes to related cardenolides from more common steroids have been developed and provide a framework for this compound synthesis. For example, dithis compound has been semi-synthesized from androstenedione (B190577) in a multi-step process. thieme-connect.deresearchgate.net Key reactions in such syntheses include the Saegusa–Ito oxidation to create an α,β-unsaturated ketone, direct C14β-hydroxylation, and a Stille cross-coupling to install the butenolide ring. thieme-connect.deresearchgate.net Similar strategies could theoretically be adapted for this compound.

Conversion from Other Cardenolides : Chemical transformation from more abundant cardenolides is another viable strategy. For instance, methods have been developed to convert dithis compound into uzarigenin (B199929) through epimerization at the C-5 position, demonstrating the feasibility of stereochemical modifications on the cardenolide scaffold. rsc.org

Table 2: Summary of Semi-synthetic Methodologies for this compound

| Precursor | Method | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Gitoxin | Acid Hydrolysis | HCl in methanol/ethanol, elevated temperature | |

| Oleandrin | Acid Hydrolysis | Acid catalyst | mdpi.com |

| Androstenedione | Multi-step Semi-synthesis (analogous) | Saegusa–Ito oxidation, C14β-hydroxylation, Stille cross-coupling | thieme-connect.deresearchgate.net |

Creation of this compound Derivatives and Analogues

The chemical modification of the this compound structure is a significant area of research aimed at exploring structure-activity relationships and developing novel compounds. These modifications are achieved through both chemical synthesis and biotransformation.

Biotransformation : Microbial cultures are effective tools for creating this compound derivatives. The endophytic fungus Alternaria eureka has been used to biotransform this compound into several new cardenolides. mdpi.com The reactions catalyzed by this fungus include oxygenation, oxidation (e.g., at C-3), epimerization, and the formation of a novel dimethyl acetal (B89532) at the C-3 position. mdpi.comnih.gov Other fungi, such as Cochliobolus lunatus, have been shown to perform reactions like hydroxylation at various positions on the steroid skeleton of related cardenolides. scielo.brscielo.br

Chemical Synthesis of Derivatives :

Analogues from this compound : A novel analogue of oleandrigenin was synthesized from this compound in a three-step process, showcasing its utility as a starting material for more complex structures. chemrxiv.org

Glycosylation : The synthesis of glycoside derivatives is crucial, as the sugar moiety significantly influences the properties of the cardenolide. Palladium-catalyzed glycosylation reactions have been used to stereoselectively attach sugar units to the dithis compound core, a technique applicable to this compound. acs.orgnih.gov

Hydroxy and Methoxy Derivatives : To probe the importance of specific functional groups, derivatives have been synthesized. This includes the creation of 2-hydroxy derivatives of the related dithis compound and its C-3 epimer. sciforum.netnih.gov Additionally, 14β-methoxy derivatives of digitalis-like compounds have been synthesized to study the role of the C-14 hydroxyl group. mdpi.com

Derivatization for Analysis : Chemical derivatization is also used to improve the detection of cardenolides in analytical methods. Pre-column derivatization with reagents like 1-naphthoyl chloride converts the compounds into fluorescent derivatives, enhancing their detection by high-performance liquid chromatography (HPLC). capes.gov.br On-tissue derivatization with reagents like GirT has been used for enhanced visualization in mass spectrometry imaging. researchgate.netnih.gov

Table 3: Examples of this compound Derivatives and Analogues

| Derivative Type | Modification | Method | Reference |

|---|---|---|---|

| Oxygenated Derivatives | Hydroxylation at various positions | Microbial Biotransformation (Alternaria eureka) | mdpi.com |

| Oxidized Derivative | Oxidation of 3-OH to 3-keto | Microbial Biotransformation (Alternaria eureka) | mdpi.com |

| Epimerized Derivative | Inversion of stereochemistry at C-3 | Microbial Biotransformation (Alternaria eureka) | mdpi.comnih.gov |

| Dimethyl Acetal | Formation of a dimethyl acetal at C-3 | Microbial Biotransformation (Alternaria eureka) | mdpi.com |

| Oleandrigenin Analogue | Multi-step synthesis | Chemical Synthesis | chemrxiv.org |

| 2-Hydroxy Derivatives | Introduction of -OH at C-2 (on related dithis compound) | Chemical Synthesis | sciforum.netnih.gov |

| 14β-Methoxy Derivatives | Methylation of 14-OH (on related dithis compound) | Chemical Synthesis | mdpi.com |

Epimerization Reactions (e.g., at C-3 position)

Epimerization, the change in configuration of a single stereocenter, is a notable reaction for this compound, particularly at the C-3 position. The stereochemistry of the hydroxyl group at C-3 is critical for the biological profile of many cardenolides.

Formation of 3-epi-Gitoxigenin : The natural configuration of the hydroxyl group at C-3 in this compound is beta (β). Epimerization leads to the formation of 3-epi-gitoxigenin, where the hydroxyl group is in the alpha (α) configuration. This transformation has been observed in biotransformation studies using the fungus Alternaria eureka. mdpi.com

Mechanism of Epimerization : The epimerization at the C-3 position is not a direct inversion but rather a two-step enzymatic process. mdpi.comnih.gov

Oxidation : The first step involves the oxidation of the 3β-hydroxyl group to a 3-keto intermediate (e.g., 3-oxothis compound). This reaction is catalyzed by DPN-dependent 3β-hydroxy steroid dehydrogenases.

Reduction : The second step is the stereo-specific reduction of the 3-keto intermediate. The formation of the 3α-hydroxyl epimer is catalyzed by TPN-dependent 3α-hydroxy steroid dehydrogenases, which selectively add a hydride to one face of the carbonyl.

Significance : This enzymatic pathway has been confirmed in studies using dithis compound as a substrate with rat liver tissue preparations, suggesting a common mechanism for C-3 epimerization of cardenolides in biological systems. mdpi.comnih.gov The formation of 3-keto intermediates and subsequent reduction is a key metabolic route for these compounds. The resulting epimers, such as 3-epi-gitoxigenin, often exhibit different biological activity compared to the parent compound.

Structural Determinants of Biological Activity: Structure Activity Relationships Sar

Stereochemical Configuration at Key Positions

The three-dimensional orientation of hydroxyl groups at specific carbon atoms of the steroid nucleus significantly impacts the bioactivity of gitoxigenin.

The configuration of the hydroxyl group at the C-3 position of the steroid A-ring is a critical factor for the biological activity of this compound. Research indicates that the naturally occurring β-orientation of this hydroxyl group is important for higher bioactivity. mdpi.comnih.gov Epimerization of the C-3 hydroxyl group to the α-position, as seen in 3-epi-gitoxigenin, results in a significant reduction in cytotoxic activity. mdpi.comnih.gov Specifically, the cytotoxicity of 3-epi-gitoxigenin is reported to be reduced by 50% compared to this compound, highlighting the stereochemical sensitivity of its biological function. This suggests that the specific spatial arrangement of the C-3 hydroxyl group is crucial for optimal interaction with its molecular target, the Na+/K+-ATPase enzyme. mdpi.comnih.gov

Biotransformation studies have also shed light on the importance of the C-3 position. The formation of 3-oxo-gitoxigenin, where the hydroxyl group is oxidized to a ketone, is a common metabolic transformation. mdpi.com The reduced cytotoxicity of many biotransformation products, including C-3 epimers, further underscores the importance of the native C-3 β-hydroxyl configuration for potent biological effects. mdpi.comnih.gov

Table 1: Effect of C-3 Configuration on Cytotoxicity of this compound Derivatives

| Compound | C-3 Configuration | Relative Cytotoxicity | Reference |

|---|---|---|---|

| This compound | β-OH | High | mdpi.com |

| 3-epi-gitoxigenin | α-OH | Reduced by 50% |

This compound is distinguished from other cardiac glycosides, such as dithis compound (B1670572), by the presence of a hydroxyl group at the C-16 position in the β-configuration. vulcanchem.com This structural feature has a notable influence on the molecule's biological activity. While the C-14 hydroxyl group is considered essential for the pharmacological action of cardiac glycosides, the C-16 hydroxyl group modifies the potency and properties of the compound. nih.goviosrjournals.org

Hydroxylation, in general, at various positions on the steroid nucleus is a key metabolic pathway. nih.govwikipedia.org In the context of estrogens, for example, 16α-hydroxylation leads to metabolites with significant biological activities, including the potential to cause genotoxic damage. nih.gov While this compound possesses a 16β-hydroxyl, the principle that hydroxylation at this ring position can profoundly affect biological outcomes is well-established.

Table 2: Impact of C-16 Modification on this compound Activity

| Compound | C-16 Modification | Impact on Na⁺/K⁺-ATPase Inhibition | Reference |

|---|---|---|---|

| This compound | 16β-OH | Baseline inhibitory potency | vulcanchem.com |

| This compound 16β-formate | 16β-O-formyl | 30-fold increased activity |

C-3 Hydroxyl Group Configuration and Bioactivity

Influence of the Butenolide Ring System

The α,β-unsaturated γ-lactone, or butenolide ring, attached at the C-17 position is a characteristic feature of cardenolides, including this compound. researchgate.netwinona.edu This moiety plays a significant, though not solitary, role in the biological activity of the compound. It is not considered the sole pharmacophore but rather acts as an amplifier of the interaction energy between the steroid nucleus and its receptor, Na+/K+-ATPase. researchgate.netnih.gov

The structural integrity and orientation of the butenolide ring are crucial for potent inhibitory activity. nih.gov Modifications that distort the lactone ring can weaken the interaction with the enzyme's binding site. For instance, certain hydrogen bond networks can distort the lactone ring, leading to reduced inhibitory potency. Conversely, derivatives that stabilize the lactone ring in its active conformation can exhibit enhanced activity. Any modification that alters the structure, geometry, or spatial relationship between the steroid nucleus and the butenolide side chain can weaken the precise fit required for strong binding. researchgate.netnih.gov Opening or saturation of the lactone ring can lead to the inactivity of the glycoside. daffodilvarsity.edu.bd

Effects of Glycosidic Linkages and Sugar Moieties in Derivatives

The sugar portion of a cardiac glycoside is not merely a passive component; it significantly influences the pharmacokinetic and pharmacodynamic properties. daffodilvarsity.edu.bd The attachment of sugar moieties generally increases the potency and duration of action compared to the aglycone alone. daffodilvarsity.edu.bd This is because the sugar residues contribute to the binding strength with Na+/K+-ATPase and can affect absorption, distribution, and elimination. daffodilvarsity.edu.bdresearchgate.net

The site of glycosylation on the this compound structure is critical. Studies have shown that glycosylation at the C-3β hydroxyl group, as in this compound 3β-O-β-D-glucoside, retains high bioactivity. However, attaching sugar moieties at other positions, such as the C-16 hydroxyl group, can lead to a loss of the characteristic cardiac effects. The specific type of sugar, the length of the sugar chain (oligosaccharide), and the stereochemistry of the glycosidic linkage all modulate the biological activity, particularly in areas like anticancer effects. researchgate.net The bond connecting the sugar to the aglycone is typically an O-glycosidic linkage, and its cleavage by enzymes represents a key step in the metabolism and potential deactivation of the compound. glycoforum.gr.jp The development of synthetic C-glycosides, which are resistant to enzymatic cleavage, is an area of research aimed at creating more stable and potent analogs. glycoforum.gr.jp

Table 3: Influence of Glycosylation Site on this compound Derivative Activity

| Derivative | Glycosylation Site | Biological Effect | Reference |

|---|---|---|---|

| This compound 3β-O-β-D-glucoside | C-3 | Retains high bioactivity | |

| 16β-O-glucoside derivatives | C-16 | Loss of cardiac effects |

Molecular Mechanisms and Cellular Effects of Gitoxigenin and Its Derivatives

Interaction with the Na+/K+-ATPase Pump

Gitoxigenin, a cardiac glycoside, exerts its cellular effects primarily through its interaction with the Na+/K+-ATPase pump, an integral membrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of animal cells. pnas.orgfrontiersin.org This interaction leads to the inhibition of the pump's activity and the initiation of downstream signaling cascades.

Binding Characteristics and Receptor Affinity (e.g., α-subunit)

This compound, like other cardiac glycosides, binds to the α-subunit of the Na+/K+-ATPase. frontiersin.orgacs.org This subunit is the catalytic component of the enzyme, containing the binding sites for ATP, ions, and specific inhibitors like this compound. tandfonline.commdpi.com The binding site for cardiac glycosides is located on the extracellular side of the α-subunit, within a pocket formed by the transmembrane helices. pnas.org The interaction is characterized by high affinity, and the presence of a lactone ring at the 17β-position of the steroid nucleus is crucial for this binding. pnas.orgmdpi.com

The binding of this compound to the Na+/K+-ATPase is a complex process that can be influenced by several factors, including the specific isoform of the α-subunit and the presence of other ions. pnas.orgmdpi.com The affinity of this compound for the Na+/K+-ATPase is high, with studies reporting IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the nanomolar range. nih.gov For instance, research on purified Na+/K+-ATPase from pig kidney membranes showed that a dithis compound (B1670572) derivative fully inhibited the enzyme with an IC50 of 41 ± 3 nM. nih.gov

Molecular docking studies have provided insights into the specific interactions between cardiac glycosides and the Na+/K+-ATPase. For example, the hydroxy groups on the steroid core of digoxin (B3395198), a closely related compound, are thought to form hydrogen bonds with specific amino acid residues on the α-subunit, such as Asp121, Asn122, Thr797, and Arg880. nih.gov These interactions contribute to the stable binding of the glycoside to the enzyme.

Inhibition Kinetics and Concentration-Dependent Effects

The inhibition of Na+/K+-ATPase by this compound is concentration-dependent. researchgate.netnih.gov Studies have shown that this compound produces a biphasic dose-dependent inhibitory effect on the enzyme's activity in both human erythrocyte membranes and porcine cerebral cortex preparations. tandfonline.comresearchgate.netnih.gov This biphasic nature suggests the presence of at least two distinct binding sites with different affinities for the inhibitor, likely corresponding to different isoforms of the Na+/K+-ATPase. tandfonline.comresearchgate.netnih.govnih.gov

Kinetic analyses have revealed that gitoxin (B194528), a glycoside of this compound, acts as a noncompetitive or uncompetitive inhibitor of Na+/K+-ATPase. mdpi.comresearchgate.netnih.gov This means that it does not compete with the substrate (ATP) for the same binding site. Instead, it binds to the enzyme-substrate complex, leading to a reduction in the maximum enzymatic velocity (Vmax) and the Michaelis constant (Km). tandfonline.comresearchgate.netnih.gov The Hill coefficient for the interaction has been found to be between 1 and 3, suggesting cooperative binding of the inhibitor to the enzyme. tandfonline.comnih.gov

The following table summarizes the inhibitory effects of gitoxin on Na+/K+-ATPase from different sources:

| Tissue Source | Inhibitor | IC50 (Low Affinity) | IC50 (High Affinity) | Inhibition Type |

| Human Erythrocyte Membrane | Gitoxin | 1.2 x 10⁻⁷ M | 3.9 x 10⁻⁹ M | Uncompetitive |

| Porcine Cerebral Cortex | Gitoxin | 1.8 x 10⁻⁷ M | 2.5 x 10⁻⁸ M | Uncompetitive |

Data compiled from studies on the inhibition of Na+/K+-ATPase by gitoxin. tandfonline.comresearchgate.net

Differential Sensitivity of Na+/K+-ATPase Across Species

The sensitivity of Na+/K+-ATPase to this compound and its derivatives can vary significantly across different species. This differential sensitivity is often attributed to variations in the amino acid sequence of the α-subunit of the enzyme. acs.org For example, the Na+/K+-ATPase of rodents is known to be about 1000-fold more resistant to the cardenolide ouabain (B1677812) due to specific mutations. acs.org

Research comparing the effects of various cardenolides on Na+/K+-ATPase from the monarch butterfly (which is adapted to these toxins) and non-resistant insects has highlighted these species-specific differences. frontiersin.org While this compound inhibited the non-adapted locust Na+/K+-ATPase to a much lesser extent than ouabain, its inhibition of the monarch butterfly's enzyme was similar to that of ouabain. frontiersin.org In another study, the IC50 value for this compound was found to be 3.78 x 10⁻⁵ M for non-adapted insect Na+/K+-ATPases. frontiersin.org

Furthermore, a comparison between Na+/K+-ATPases from human and pig kidneys revealed differences in their sensitivity to digitalis glycosides. acs.org These findings underscore the importance of considering the species of origin when studying the effects of this compound on Na+/K+-ATPase.

Role of Na+/K+-ATPase Isoforms and Subunit Expression

The Na+/K+-ATPase exists as multiple isoforms, resulting from the expression of different α and β subunit genes. mdpi.com In mammals, four α-subunit isoforms (α1, α2, α3, and α4) and three β-subunit isoforms (β1, β2, and β3) have been identified. nih.gov These isoforms exhibit tissue-specific distribution and have distinct kinetic properties and sensitivities to cardiac glycosides. mdpi.comnih.gov

The α1 isoform is ubiquitously expressed, while α2 is found predominantly in muscle tissues, and α3 is primarily in nervous tissue. nih.gov The α4 isoform is specific to the testes. nih.gov The binding affinities of this compound and its derivatives can differ among these isoforms. Studies have shown that the aglycones, such as dithis compound (the parent compound of this compound), have indistinguishable binding affinities for the α1, α2, and α3 isoforms, suggesting that the sugar moiety of the glycoside is a key determinant of isoform selectivity. nih.govnih.gov

Research on dog heart membranes has identified the expression of the α3-subunit isoform, which corresponds to a high-affinity dithis compound-sensitive class of Na,K-ATPase with an IC50 of 7 ± 2 nM. nih.gov In contrast, the α1 isoform in the kidney showed a single component with low affinity to dithis compound (IC50 = 110 ± 10 nM). nih.gov The mixture of α2 and α3 isoforms in the dog brain exhibited an intermediate apparent affinity for dithis compound (IC50 = 17 ± 5 nM). nih.gov

The expression levels of Na+/K+-ATPase subunits can also influence cellular responses to this compound. For instance, an overexpression of the α1 subunit has been observed in some cancer cell lines. acs.org

Na+/K+-ATPase-Mediated Signal Transduction Pathways

Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer. Binding of cardiac glycosides like this compound to the enzyme can trigger intracellular signaling cascades that are independent of the changes in ion concentrations. aacrjournals.orgnih.govnih.gov This signaling function is often localized to specific microdomains of the plasma membrane, such as caveolae. aacrjournals.org

Activation of Tyrosine Kinase Src

A key event in Na+/K+-ATPase-mediated signal transduction is the activation of the non-receptor tyrosine kinase Src. aacrjournals.orgnih.gov Upon binding of a cardiac glycoside to the α-subunit of the Na+/K+-ATPase, Src kinase is allosterically activated. aacrjournals.org This activation is a critical step that relays the signal from the cell surface to downstream effectors.

The activation of Src can occur through direct interaction with the Na+/K+-ATPase. nih.gov This interaction can lead to the dephosphorylation of an inhibitory tyrosine residue (Tyr-527 in c-Src) and the autophosphorylation of an activating tyrosine residue (Tyr-416 in Src), resulting in the opening of the kinase domain and its activation. mdpi.comwikipedia.orgmdpi.com Once activated, Src can phosphorylate a variety of downstream targets, initiating a cascade of signaling events. uniprot.orguniprot.org

The activation of Src by cardiac glycosides can lead to the transactivation of the epidermal growth factor receptor (EGFR) and the subsequent activation of the Ras/ERK1/2 pathway. researchgate.net This signaling cascade has been implicated in various cellular processes, including cell proliferation and apoptosis. aacrjournals.orgresearchgate.net Studies have shown that digitoxin (B75463), a related cardiac glycoside, activates proapoptotic pathways in cancer cells through this Na+/K+-ATPase-mediated signal transduction circuitry, involving key kinases like c-Src, EGFR, and MEK. aacrjournals.org

Transactivation of Epidermal Growth Factor Receptor (EGFR)

The binding of cardiac glycosides, including this compound, to the Na+/K+-ATPase can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling. aacrjournals.orgnih.gov This process involves the allosteric activation of Src kinase, a non-receptor tyrosine kinase, which is associated with the Na+/K+-ATPase signalosome. aacrjournals.orgnih.govscholaris.ca Activated Src then phosphorylates and activates EGFR. aacrjournals.orgmedchemexpress.cnmdpi.com This transactivation of EGFR can initiate downstream signaling cascades, such as the MAPK/ERK pathway, which are involved in regulating cell proliferation and survival. nih.govoaepublish.com

The transactivation of EGFR can be a crucial step in the cellular response to cardiac glycosides. aacrjournals.orgnih.gov For instance, in some contexts, this pathway transmits pro-proliferative signals. aacrjournals.org However, the ultimate cellular outcome is dependent on the specific cellular context and the interplay with other signaling pathways.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., Ras/ERK1/2)

This compound and its analogs modulate the Mitogen-Activated Protein Kinase (MAPK) cascades, which are critical signaling pathways that regulate a wide range of cellular processes including proliferation, differentiation, and apoptosis. nih.govresearchgate.netntnu.nofrontiersin.org The activation of MAPK signaling by cardiac glycosides is often initiated by the Na+/K+-ATPase signalosome. aacrjournals.orgnih.gov

One of the key MAPK pathways affected is the Ras/ERK1/2 pathway. nih.govphysiology.org Following the transactivation of EGFR, the Ras protein is activated, which in turn initiates the Raf-MEK1/2-ERK1/2 signaling cascade. nih.govmdpi.com The activation of ERK1/2 can lead to the phosphorylation of various downstream targets, including transcription factors that regulate gene expression. ntnu.no

However, the role of MAPK signaling in the context of this compound's effects is complex and can be pro-proliferative or pro-apoptotic depending on the cellular environment. nih.gov While in some cells, the MAPK pathway promotes survival, in cancer cells, its activation can lead to apoptosis. aacrjournals.org Other MAPK pathways, such as the c-Jun N-terminal kinase (JNK) and p38 pathways, can also be activated by cardiac glycosides and contribute to their cellular effects, including the induction of apoptosis. nih.govmdpi.com

Phospholipase C (PLC) Signaling Activation

The interaction of this compound with the Na+/K+-ATPase signalosome can also lead to the activation of Phospholipase C (PLC). nih.govnih.govd-nb.info PLC is an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govmdpi.com

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+) into the cytoplasm. nih.govmdpi.comd-nb.info This increase in intracellular calcium can activate a variety of downstream signaling pathways and cellular processes, including gene transcription, differentiation, and apoptosis. nih.govd-nb.info For example, transient increases in intracellular calcium can lead to the activation of the transcription factor NF-κB. d-nb.info

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Modulation

This compound and its derivatives can modulate the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, growth, and proliferation. nih.govnih.govnih.gov The PI3K/Akt pathway is often found to be hyperactivated in various cancers. nih.govnih.gov

The modulation of this pathway by cardiac glycosides can be complex and context-dependent. Some studies suggest that cardiac glycosides can inhibit the PI3K/Akt pathway, contributing to their anti-cancer effects. nih.gov This inhibition can lead to decreased cell survival and proliferation. mdpi.com However, other reports indicate that the Na+/K+-ATPase signalosome can also activate the PI3K/Akt pathway. nih.govnih.gov This apparent contradiction highlights the multifaceted nature of cardiac glycoside signaling, where the ultimate cellular response is determined by the integration of signals from multiple pathways.

Regulation of Transcription Factor Activities (e.g., AP-1, NF-κB)

This compound and its analogs can influence the activity of key transcription factors, such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB), which play crucial roles in regulating the expression of genes involved in inflammation, cell proliferation, and survival. nih.govd-nb.info

The modulation of these transcription factors is often a downstream consequence of the activation of signaling cascades like the MAPK and PLC pathways. For instance, the activation of the JNK and p38 MAPK pathways can lead to the phosphorylation and activation of AP-1 components like c-Jun. ntnu.nomdpi.com Similarly, the increase in intracellular calcium resulting from PLC activation can trigger the activation of NF-κB. d-nb.info

By inhibiting the activity of pro-survival transcription factors like NF-κB and AP-1, this compound can suppress the expression of genes that promote cell cycle progression and inhibit apoptosis. nih.gov NF-κB, for example, is known to regulate the expression of cell cycle regulatory proteins like survivin. nih.gov

Influence on Cell Cycle Regulatory Proteins (e.g., cdc2, cyclin B1, p53, survivin)

This compound and its derivatives have been shown to affect the expression and activity of key proteins that regulate the cell cycle, leading to cell cycle arrest, particularly at the G2/M phase. nih.govresearchgate.net

Studies have demonstrated that treatment with digitoxin, a closely related cardiac glycoside, and its synthetic analog D6-MA, leads to the downregulation of the cyclin B1/cdc2 complex. nih.govnih.gov This complex is essential for the transition from the G2 to the M phase of the cell cycle. nih.govdonga.ac.kr The inhibition of this complex can therefore cause cells to arrest in the G2/M phase. nih.gov

Furthermore, this compound and its analogs can also downregulate the expression of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells. nih.govnih.gov Survivin plays a role in regulating mitosis and protecting cells from apoptosis. nih.govnih.gov

The tumor suppressor protein p53 is another important cell cycle regulator that can be influenced by cardiac glycosides. Some studies have reported that digitoxin can inhibit the expression of p53. nih.govnih.gov The regulation of these cell cycle proteins contributes significantly to the anti-proliferative and pro-apoptotic effects of this compound and its derivatives. nih.gove-crt.org

Other Intracellular Molecular Targets and Effects

Beyond the well-established signaling pathways initiated by the Na+/K+-ATPase, this compound and other cardiac glycosides may have additional intracellular molecular targets and effects.

Some research suggests that cardiac glycosides can directly interact with other proteins besides the Na+/K+-ATPase. For example, docking studies have indicated that digoxigenin, the aglycone of digoxin, may bind to proteins such as HDAC and PI3K, suggesting a potential to target tumor metabolism and autophagy. researchgate.net

Furthermore, cardiac glycosides have been shown to induce immunogenic cell death, a form of apoptosis that can stimulate an anti-tumor immune response. mdpi.comacs.org They have also been reported to inhibit topoisomerases, enzymes involved in DNA replication and repair, although this effect may be independent of Na+/K+-ATPase signaling. vscht.cz The cytotoxic effects of some dithis compound derivatives have also been linked to the modulation of plasma membrane Ca2+-ATPase (PMCA) activity, leading to ionic imbalances and increased intracellular calcium. nih.gov

These findings suggest that the biological activities of this compound are multifaceted and may involve a broader range of molecular interactions than previously thought, contributing to their potential as therapeutic agents.

Interactive Data Table: Effects of this compound and its Derivatives on Cellular Pathways

Inhibition of Hedgehog/Gli Signaling

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers. researchgate.net The pathway is initiated by the binding of a Hedgehog ligand to the Patched (Ptch) receptor, which relieves the inhibition of Smoothened (Smo), a seven-transmembrane protein. iiarjournals.org This allows for the activation of the Gli family of transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation. nih.gov

This compound and its analogues have been identified as potent inhibitors of the Hh/Gli signaling pathway. nih.govnih.gov Research has shown that certain this compound derivatives can suppress the transcriptional activity of Gli1. nih.gov The inhibition of this pathway by botanical compounds like this compound derivatives is a significant area of interest for developing novel anticancer therapies, especially for tumors that have developed resistance to first-generation Hh inhibitors that target Smo. researchgate.netnih.gov Targeting Gli1, which is downstream of Smo, can be a valuable strategy in tumors with mutations in Smo or other downstream components of the pathway. researchgate.net

Table 1: Natural Compounds with Hedgehog/Gli Signaling Inhibitory Activity

| Compound | Source/Class | Mechanism of Action | Reference |

|---|---|---|---|

| This compound analogues | Adenium obesum | Suppressors of Gli1 transcriptional activity | nih.gov |

| Cyclopamine | Veratrum californicum | Smoothened (Smo) inhibitor | researchgate.netnih.gov |

| Curcumin | Botanical | Hh/Gli pathway inhibitor | iiarjournals.orgnih.gov |

| Genistein | Botanical | Hh/Gli pathway inhibitor | iiarjournals.orgnih.gov |

| Resveratrol | Botanical | Hh/Gli pathway inhibitor | iiarjournals.orgnih.gov |

| Quercetin | Botanical | Hh/Gli pathway inhibitor | iiarjournals.orgnih.gov |

Induction of Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. researchgate.net It plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer. researchgate.net The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and fuses with a lysosome to form an autolysosome, where the contents are degraded. researchgate.net

This compound has been identified as an inducer of autophagy. d-nb.info Studies have shown that treatment with this compound can lead to an increase in the levels of autophagy markers. d-nb.info The induction of autophagy by cardiac glycosides can be a double-edged sword. In some cancer cells, it can lead to autophagic cell death, a beneficial therapeutic outcome. nih.gov However, in other contexts, it can act as a survival mechanism for cancer cells. nih.gov The precise mechanisms by which this compound induces autophagy are still under investigation, but for other cardiac glycosides like digoxin, it is known to involve the production of reactive oxygen species (ROS) and the modulation of key signaling pathways such as the AMPK/mTOR pathway. researchgate.netnih.gov A chemical screen has also identified cardiac glycosides, including dithis compound (a close structural relative of this compound), as inhibitors of a form of cell death triggered by autophagy-inducing peptides, known as autosis. tandfonline.compnas.org

Table 2: Effects of Cardiac Glycosides on Autophagy

| Compound | Effect on Autophagy | Cell Type/Model | Key Findings | Reference |

|---|---|---|---|---|

| This compound | Induction | Human Cardiac Fibroblasts | Identified as a potential anti-fibrotic agent that induces autophagy. | d-nb.info |

| Digoxin | Induction | - | Leads to ROS production and modulates AMPK/mTOR pathway. | researchgate.netnih.gov |

| Dithis compound | Inhibition of Autosis | - | Identified in a chemical screen as an inhibitor of autosis. | tandfonline.compnas.org |

| Ouabain | Induction | Human Non-small Cell Lung Carcinoma | Increases levels of LC3-II, ATG5, Beclin 1, and AMPK. | nih.gov |

| Bufalin (B1668032) | Induction | HT-29 cells | Triggers autophagy through ROS production and JNK activation. | nih.gov |

Generation of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism, primarily in the mitochondria. frontiersin.orgmdpi.com While low levels of ROS are important for cellular signaling, excessive production can lead to oxidative stress, causing damage to DNA, proteins, and lipids. frontiersin.orgnih.gov

The generation of ROS is a recognized cellular effect of cardiac glycosides. semanticscholar.org While direct studies on this compound are limited in the provided context, related cardiac glycosides have been shown to induce ROS production. nih.govsemanticscholar.org For instance, digoxin treatment leads to the production of ROS. researchgate.net This increase in ROS can contribute to the cytotoxic effects of these compounds in cancer cells. researchgate.net The overproduction of ROS can trigger various downstream signaling pathways and cellular responses, including apoptosis and DNA damage. nih.govresearchgate.net

Alterations in Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is a critical parameter of mitochondrial function, essential for ATP production through oxidative phosphorylation. biorxiv.orgfrontiersin.org A stable ΔΨm is maintained by the proton gradient across the inner mitochondrial membrane. biorxiv.org Disruptions in ΔΨm are often associated with mitochondrial dysfunction and can be an early indicator of apoptosis. nih.gov

This compound has been implicated in causing alterations in the mitochondrial membrane potential. researchgate.net Studies on related compounds suggest that cardiac glycosides can lead to a decrease in the mitochondrial membrane potential. researchgate.net This depolarization of the mitochondrial membrane is a key event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. researchgate.netresearchgate.net

Upregulation of DNA Damage Response

The DNA damage response (DDR) is a complex network of signaling pathways that detects, signals, and repairs DNA lesions to maintain genomic integrity. frontiersin.org When DNA damage occurs, sensor proteins recruit and activate transducer kinases, which in turn activate effector proteins that orchestrate cell cycle arrest, DNA repair, or apoptosis. frontiersin.org

Cardiac glycosides, as a class of compounds, have been shown to induce DNA damage and activate the DDR pathway. researchgate.netnih.gov This can include the formation of DNA double-strand breaks (DSBs) and single-strand breaks (SSBs). researchgate.net The induction of ROS by cardiac glycosides can contribute to this DNA damage. researchgate.net The activation of the DDR can lead to the upregulation of tumor suppressor proteins like p53, which can promote cell cycle arrest and apoptosis. nih.gov Furthermore, some cardiac glycosides have been shown to downregulate key proteins in DNA repair pathways, potentially sensitizing cancer cells to DNA-damaging agents. nih.gov

Preclinical Pharmacological Research: Therapeutic Potential Excluding Human Trials

In vitro Efficacy in Cell-Based Models

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Gitoxigenin has demonstrated significant antiproliferative and cytotoxic effects across a broad spectrum of human cancer cell lines. Research has shown its ability to inhibit the growth of various cancer cells, with IC50 values often in the micromolar to nanomolar range. nih.gov

Specifically, this compound and its derivatives have been evaluated against renal adenocarcinoma (TK-10), melanoma, breast adenocarcinoma (MCF-7), and nasopharynx carcinoma cell lines. nih.gov Studies have reported IC50 values for this compound in the range of 0.13 to 2.8 µM across different cancer cell lines, with the renal adenocarcinoma cell line (TK-10) showing particular sensitivity. nih.gov

Further investigations have explored its efficacy in other cancer cell lines, including:

A549 (non-small cell lung cancer): this compound derivatives have shown cytotoxic effects against A549 cells. nih.govacs.orgfau.de For instance, dithis compound (B1670572) monodigitoxoside (DGX), a derivative, exhibited anti-proliferative effects at nanomolar concentrations. nih.gov Another study reported an IC50 value of 0.12 µM for a technetium-labeled dithis compound derivative against A549 cells. acs.orgfau.de

DU 145 (prostate cancer): The antiproliferative effects of cardiac glycosides, the class of compounds to which this compound belongs, have been observed in DU145 prostate cancer cells. nih.gov

PANC-1 and MIA PaCa-2 (pancreatic cancer): While specific data for this compound is limited, related cardiac glycosides have been investigated for their cytotoxic properties against pancreatic cancer cell lines. aacrjournals.org

HeLa (cervical cancer): this compound has shown cytotoxic effects against HeLa cells, with IC50 values reported to be between 0.415 to 2.83 µM. Semisynthetic derivatives of dithis compound have also demonstrated selective cytotoxicity towards HeLa cells. nih.gov

HL-60 (promyelocytic leukemia): While direct studies on this compound in HL-60 cells are not detailed in the provided results, related cardiac glycosides have shown effectiveness against leukemia cell lines. sci-hub.se

SW480 (colon adenocarcinoma): this compound has demonstrated cytotoxic effects against human colon cancer cell lines with IC50 values ranging from 0.415 to 2.83 µM.

Table 1: Reported IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC50 Value | Citation |

|---|---|---|---|---|

| TK-10 | Renal Adenocarcinoma | This compound | 0.13 - 2.8 µM | nih.gov |

| A549 | Non-Small Cell Lung Cancer | 99mTc-DTPA–DIG | 0.12 µM | acs.orgfau.de |

| HeLa | Cervical Cancer | This compound | 0.415 - 2.83 µM | |

| SW480 | Colon Adenocarcinoma | This compound | 0.415 - 2.83 µM |

Selective Cytotoxic Activity and Differential Effects on Cellular Viability

A noteworthy aspect of this compound and related cardiac glycosides is their selective cytotoxicity, demonstrating a more potent effect on cancer cells compared to non-tumorigenic cells. nih.govnih.gov For example, a technetium-labeled dithis compound derivative displayed a significantly lower IC50 value in the A549 cancer cell line (0.12 µM) compared to the non-tumor MRC-5 cell line (0.78 µM), indicating a degree of selectivity. acs.orgfau.de

This differential effect is often attributed to the overexpression of the Na+/K+-ATPase α1 subunit on the membrane of certain cancer cells, such as the A549 line. acs.org Semisynthetic derivatives of dithis compound have also shown a selective cytotoxic effect on HeLa cells while not affecting non-tumor Wi-26-VA4 cells. nih.gov This selectivity is a crucial characteristic for potential therapeutic agents, as it suggests a wider therapeutic window and potentially fewer side effects.

Induction of Programmed Cell Death Mechanisms (e.g., apoptosis)

This compound and its derivatives have been shown to induce programmed cell death, primarily through apoptosis, in various cancer cell lines. nih.govnih.govmdpi.com Morphological evaluation of renal adenocarcinoma (TK-10) cells treated with this compound revealed that its cytotoxicity is mediated by an apoptotic effect. nih.gov

The induction of apoptosis is a key mechanism for the anticancer activity of many chemotherapeutic agents. Apoptosis is a regulated process of cell death that involves a series of biochemical events leading to characteristic cell changes and death, avoiding the inflammatory response associated with necrosis. wikipedia.org The process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways, both of which converge on the activation of caspases, a family of proteases that execute the cell death program. wikipedia.orgscielo.organr.fr

Studies on related cardiac glycosides have shown that they can trigger apoptosis through various mechanisms, including the activation of caspases and the release of cytochrome c from mitochondria. spandidos-publications.comspandidos-publications.comnih.gov For instance, digitoxin (B75463), a closely related compound, has been found to induce mitochondrial apoptosis in HeLa cells, characterized by the disruption of the Bax/Bcl-2 balance, cytochrome c release, and subsequent activation of caspases. spandidos-publications.com Similarly, semisynthetic dithis compound analogs have been shown to induce apoptosis in H460 lung cancer cells, confirmed by the activation of caspase-3/7. mdpi.comresearchgate.net

Cell Cycle Arrest (e.g., G2/M phase)

In addition to inducing apoptosis, this compound and its analogs can exert their antiproliferative effects by causing cell cycle arrest, particularly at the G2/M phase. nih.govnih.gov Cell cycle checkpoints are crucial for maintaining genomic integrity, and their dysregulation is a hallmark of cancer. Arresting cancer cells at a specific phase of the cell cycle can prevent their proliferation and make them more susceptible to other treatments.

Studies on digitoxin, a related cardiac glycoside, have demonstrated its ability to induce G2/M cell cycle arrest in various cancer cell lines, including multidrug-resistant hepatocellular carcinoma (HepG2/ADM) cells and HeLa cells. spandidos-publications.comspandidos-publications.com This arrest is often associated with the modulation of key cell cycle regulatory proteins such as cyclin B1 and CDK1. spandidos-publications.comspandidos-publications.com For instance, in HepG2/ADM cells, digitoxin treatment led to an increase in the cell population at the G2/M phase. spandidos-publications.com Similarly, in HeLa cells, digitoxin was found to block the cell cycle at the G2/M phase. spandidos-publications.com Another dithis compound derivative, dithis compound monodigitoxoside (DGX), caused an arrest in the S and G2/M phases in A549 lung cancer cells. sci-hub.senih.gov

Antiviral Activity (e.g., against dengue virus, herpes simplex virus types 1 and 2)

Beyond its anticancer properties, this compound and other cardiac glycosides have demonstrated potential as antiviral agents. frontiersin.org Research has indicated that this compound exhibits inhibitory activity against the dengue virus. Specifically, one study reported a 49.01% inhibition rate of dengue virus in screening assays. The antiviral effects of cardiac glycosides are thought to be mediated, at least in part, through the inhibition of the Na+/K+-ATPase pump, which can disrupt various stages of the viral life cycle. mdpi.com

Furthermore, derivatives of dithis compound have been investigated for their activity against herpes simplex virus (HSV) types 1 and 2. colab.ws The antiviral mechanism of cardiac glycosides can involve interference with viral entry, RNA processing, and protein synthesis. mdpi.com Their broad-spectrum antiviral potential has been noted against a variety of viruses, including adenovirus, cytomegalovirus, and influenza virus. mdpi.comnih.gov

Neuroprotective Effects against Oxidative Stress-Induced Injury

Emerging research suggests that this compound may possess neuroprotective properties. nih.govresearchgate.net Oxidative stress is a key contributor to the pathology of various neurodegenerative diseases. nih.govnih.gov Studies have explored the potential of cardiac glycosides to protect neuronal cells from oxidative stress-induced injury.

While direct and extensive research on this compound's neuroprotective effects is still developing, related compounds like digoxin (B3395198) have shown promise in promoting neuroprotection in cells exposed to chemical ischemia. researchgate.net The neuroprotective mechanisms of cardiac glycosides may involve the modulation of neuroinflammation and the activation of cellular defense pathways against oxidative stress. nih.gov For instance, certain cardiotonic steroids have been found to reduce lipopolysaccharide (LPS)-induced neuroinflammation in primary glial cells. nih.gov

Antileishmanial Action

Preliminary preclinical research has identified this compound as a compound with notable antileishmanial properties. Studies have demonstrated its efficacy against Leishmania infantum, the causative agent of visceral leishmaniasis. In one study, dithis compound, a derivative of this compound, was obtained from a methanolic extract of Digitalis lanata leaves and evaluated for its activity against L. infantum. The findings revealed a 50% inhibitory concentration (IC50) against the parasite. nih.gov

Further investigations into the mechanism of action suggest that dithis compound may target the mitochondria of the Leishmania parasite. nih.gov This can lead to alterations in the mitochondrial membrane potential, an increase in the production of reactive oxygen species, and the accumulation of lipid bodies within the parasite. mdpi.com In vitro experiments have shown that dithis compound can reduce the intracellular parasite burden in infected macrophages. db-thueringen.de For instance, treatment with dithis compound resulted in a significant reduction in the number of infected cells. db-thueringen.de

Another related cardenolide, β-acetyl-digitoxin, also isolated from Digitalis lanata, has demonstrated direct action against L. infantum parasites and has been effective in treating macrophages infected with Leishmania. Current time information in IN.nih.gov These findings highlight the potential of the this compound scaffold in the development of new therapeutic agents against leishmaniasis. oup.comnih.gov

In vivo Investigations in Animal Models

Efficacy Assessment in Disease Models

The therapeutic potential of this compound and its derivatives has been assessed in various in vivo animal models, primarily focusing on visceral leishmaniasis and cancer.

In a murine model of visceral leishmaniasis, mice infected with Leishmania infantum were treated with dithis compound (DIGI). nih.gov The results showed a significant reduction in the parasite load in the spleen, liver, bone marrow, and draining lymph nodes of the treated animals compared to untreated controls. db-thueringen.denih.gov This therapeutic effect was observed when DIGI was administered both in its free form and when incorporated into a polymeric micelle formulation (DIGI/Mic). db-thueringen.denih.gov The reduction in parasite burden was comparable to that achieved with the standard antileishmanial drug, miltefosine. nih.gov Furthermore, the therapeutic efficacy was sustained, as the reduction in parasite load was maintained at 15 days post-treatment. db-thueringen.de Similarly, treatment with β-acetyl-digitoxin, another cardenolide, in a polymeric micelle formulation also led to a significant reduction in parasite load in various organs of L. infantum-infected mice. nsf.govresearchgate.net

Beyond infectious diseases, the anticancer potential of this compound analogues has been explored in a zebrafish xenograft model. Current time information in IN.nih.gov These studies provide preliminary in vivo validation of the cytotoxic effects observed in cancer cell lines. Current time information in IN.nih.gov

Table 1: Efficacy of this compound Derivatives in a Murine Model of Visceral Leishmaniasis

| Treatment Group | Organ | Parasite Load Reduction | Reference |

| Dithis compound (DIGI) | Spleen, Liver, Bone Marrow, Draining Lymph Nodes | Significant | db-thueringen.denih.gov |

| DIGI/Mic | Spleen, Liver, Bone Marrow, Draining Lymph Nodes | Significant | db-thueringen.denih.gov |

| Miltefosine (Control) | Spleen, Liver, Bone Marrow, Draining Lymph Nodes | Significant | nih.gov |

| β-acetyl-digitoxin/Mic | Spleen, Liver, Bone Marrow, Draining Lymph Nodes | Significant | nsf.govresearchgate.net |

Evaluation of Bioactivity in Animal Systems

The bioactivity of this compound and related cardenolides in animal systems extends beyond direct cytotoxicity to pathogens and cancer cells, encompassing modulation of the host immune response.

In studies using L. infantum-infected mice, treatment with dithis compound (DIGI), both in its free form and as a micellar formulation, stimulated the development of a specific Th1-type cellular and humoral immune response. db-thueringen.denih.gov This was evidenced by increased production of key Th1 cytokines. db-thueringen.de A similar induction of a protective Th1-type immune response was observed in mice treated with β-acetyl-digitoxin, characterized by high levels of IFN-γ, IL-12, TNF-α, and GM-CSF, alongside the production of specific IgG2a antibodies. nsf.govresearchgate.net This shift towards a Th1 immune profile is crucial for controlling Leishmania infection.

The fundamental bioactivity of cardenolides like this compound stems from their ability to inhibit the Na+/K+-ATPase enzyme, an essential ion pump in animal cells. frontiersin.org This inhibition leads to an increase in intracellular calcium, which is thought to contribute to the apoptotic effects observed in cancer cells. nih.gov The interaction with Na+/K+-ATPase can also trigger various cell signaling pathways, further influencing cellular processes. frontiersin.org

Species-Related Differences in Response to Cardenolides

Significant species-related differences in the response to cardenolides, including this compound, have been documented, primarily attributed to variations in the target enzyme, Na+/K+-ATPase, and metabolic pathways.

Studies have shown a more than 100-fold higher toxicity of various cardiac glycosides, including dithis compound, towards cultured human and monkey cells compared to cell lines from mice, Syrian hamsters, and Chinese hamsters. nih.gov This species-specific sensitivity has a cellular basis, with the Na+/K+-ATPase from resistant species being inhibited at much higher concentrations of the drugs compared to the enzyme from sensitive species. nih.gov For instance, the rat myocardium is virtually insensitive to the positive inotropic effects of cardiac glycosides that are prominent in species like dogs, rabbits, and guinea pigs. nih.gov

Insects that have co-evolved with cardenolide-producing plants, such as the monarch butterfly (Danaus plexippus), have evolved resistance through amino acid substitutions in their Na+/K+-ATPase, which reduces the binding affinity of cardenolides. mdpi.comfrontiersin.org However, even among resistant insects, there is selectivity, with different cardenolides exhibiting varying degrees of inhibition. frontiersin.org The inhibitory effects of cardenolides are not always predictable between vertebrate and insect Na+/K+-ATPases. frontiersin.org

Analytical Methodologies for Quantification and Characterization

Extraction and Isolation Techniques from Biological Matrices

Gitoxigenin is an aglycone, meaning it is the non-sugar component of larger cardiac glycoside molecules. Therefore, its isolation from biological matrices, primarily plants like Digitalis purpurea, Digitalis lanata, and Nerium oleander, typically begins with the hydrolysis of its parent glycosides, such as gitoxin (B194528) or oleandrin (B1683999). mdpi.com

A common and foundational method is acid-catalyzed hydrolysis . This process utilizes the instability of the glycosidic bond in an acidic environment to cleave the sugar moieties from the aglycone core. The reaction is often carried out by refluxing the parent glycoside in a solution of hydrochloric acid (HCl) in methanol (B129727) or ethanol (B145695). Another approach involves using 2 N trifluoroacetic acid (TFA) in n-butanol under reflux to hydrolyze oleandrin to yield this compound. mdpi.com

Following hydrolysis, a liquid-liquid extraction (LLE) is employed to separate the less polar this compound from the more polar hydrolyzed sugar components and other impurities. phenomenex.com Chloroform is a frequently used solvent for this extraction step. tandfonline.com The crude extract is then often purified further. Recrystallization from solvents like methanol or ethanol is a traditional method to achieve high purity (>98%).

For more complex biological samples or to achieve higher purity for analytical purposes, solid-phase extraction (SPE) is a modern and effective clean-up technique. mdpi.comresearchgate.netnih.gov SPE cartridges, such as Oasis® HLB or MAX, can efficiently remove interfering substances from the extract before chromatographic analysis. mdpi.com

Chromatographic Separation Techniques

Chromatography is indispensable for both the purification of this compound and its quantification in various samples. Different chromatographic techniques are employed depending on the scale and required resolution.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. nih.gov Reversed-phase HPLC is most common, utilizing a nonpolar stationary phase and a polar mobile phase. scielo.br

For both analytical and preparative-scale purification, C18 columns are widely used. nih.gov The separation is typically achieved using a gradient elution, where the mobile phase composition is changed over time to effectively resolve this compound from other closely related cardenolides. Common mobile phases consist of mixtures of acetonitrile (B52724) and water or tetrahydrofuran (B95107) and water. nih.gov In one validated method for quantifying this compound in Digitalis purpurea, a calibration curve was established to ensure accurate measurement. tandfonline.com this compound has also been utilized as a retention-time marker in HPLC assays designed to measure other cardiac glycosides like digoxin (B3395198). nih.gov

| Parameter | Condition | Application | Source |

|---|---|---|---|

| Column | C18 Reversed-Phase | Purification & Quantification | nih.gov |

| Mobile Phase | Acetonitrile-Water Gradient | Industrial-Scale Purification | |

| Mobile Phase | Tetrahydrofuran-Water | Quantification Assay | nih.gov |

| Mode | Preparative RP-HPLC | Purification from Hydrolysis | scielo.br |

Ultra-High Performance Liquid Chromatography (UHPLC), also known as UPLC, offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and greater sensitivity. nih.govacs.org This technique is particularly powerful when coupled with tandem mass spectrometry (UHPLC-MS/MS) for the structural analysis and quantification of this compound in complex biological samples. mdpi.comnih.gov

Studies analyzing the cardenolide content in Nerium oleander have successfully used UHPLC-ESI-MS/MS to identify this compound among 38 different cardiac glycosides. nih.govacs.org A validated method for detecting cardiac glycosides in herbs and urine employed a UHPLC system with a C18 BEH stationary phase column. mdpi.com The separation was achieved with a mobile phase consisting of acetonitrile and 10 mM ammonium (B1175870) bicarbonate at a pH of 9, demonstrating the technique's robustness for complex matrices. mdpi.com

While largely superseded by modern techniques like HPLC and UHPLC for quantitative analysis, paper chromatography has historical significance and remains a useful qualitative tool, especially for the analysis of this compound derivatives. It has been used to separate and identify the sugar components cleaved from the aglycone during hydrolysis. asianpubs.org

In one application, the hydrolysate of a this compound glycoside was analyzed on Whatman No. 1 filter paper. asianpubs.org The sugar spots were visualized using a spraying reagent, such as aniline (B41778) hydrogen phthalate, and their migration distance (Rf value) was compared to that of authentic standards to confirm their identity. asianpubs.org This method was crucial for confirming the nature of the sugar and the stereochemistry of its linkage to the aglycone. asianpubs.org Another study used paper chromatography to purify digitoxin (B75463) from its derivatives, including this compound, using specific solvent systems. scispace.com

Ultra-High Performance Liquid Chromatography (UHPLC)

Advanced Spectrometric Characterization

Following isolation and purification, advanced spectrometric techniques are used to provide unambiguous structural confirmation of the this compound molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of this compound in solution. cdnsciencepub.comcdnsciencepub.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the molecule. mdpi.comcdnsciencepub.com

1D spectra, including ¹H NMR and ¹³C NMR, provide initial information about the chemical environment of the atoms. scielo.br However, due to the complex, overlapping signals in the steroid region of the spectrum, 2D NMR techniques are essential for definitive assignments. cdnsciencepub.com Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, while heteronuclear correlation experiments like HETCOR or HMQC (Heteronuclear Multiple Quantum Coherence) are used to correlate protons with their directly attached carbons. cdnsciencepub.comcdnsciencepub.com These comprehensive analyses have confirmed the all-chair conformation of the steroid moiety in solution. cdnsciencepub.comcdnsciencepub.com

| Atom Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Source |

|---|---|---|---|

| C-3 | 66.8 | 4.14 | scielo.brscielo.br |

| C-13 | 49.9 | - | researchgate.net |

| C-14 | 85.5 | - | scielo.br |

| C-16 | 72.9 | ~4.6 (multiplet) | cdnsciencepub.comresearchgate.net |

| C-17 | 55.4 | 2.78 | cdnsciencepub.com |

| C-18 | 15.7 | 0.88 | scielo.br |

| C-19 | 23.5 | 0.97 | scielo.brresearchgate.net |

| C-21 | 73.9 | 4.82, 4.98 | cdnsciencepub.com |

| C-22 | 175.7 | 5.87 | cdnsciencepub.com |

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of chemical compounds. wisdomlib.org This method is particularly adept at accurately measuring the mass-to-charge ratio of molecules, making it an indispensable tool in chemical research. wisdomlib.org

In the context of analyzing complex organic molecules like this compound, HR-ESI-MS offers significant advantages. The electrospray ionization (ESI) source converts molecules from a liquid solution into gas-phase ions with minimal fragmentation, which is crucial for preserving the integrity of the molecular ion. These ions are then analyzed by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap), which can determine the mass of the ions with very high accuracy. This precision allows for the calculation of the elemental composition of the parent molecule and any detected fragments, providing a high degree of confidence in the identification of the compound.

The utility of HR-ESI-MS has been demonstrated in the analysis of various complex organic mixtures, such as secondary organic aerosols and lignin (B12514952) degradation products. nih.govprimescholars.com For a compound like this compound, this technique would enable the confirmation of its molecular formula by comparing the experimentally measured accurate mass with the theoretical mass. The high resolution also aids in distinguishing this compound from other closely related cardiac glycosides that may have similar nominal masses but different elemental compositions.

Fourier Transform Infrared (FTIR) Spectroscopy